2-(Trifluoromethyl)phenylmethanethiol
Overview
Description
2-(Trifluoromethyl)phenylmethanethiol is an organosulfur compound with the molecular formula C8H7F3S. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of phenylmethanethiol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)phenylmethanethiol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of photoredox catalysis with visible light has also been explored to achieve high yields and selectivity in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)phenylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Addition: Radical initiators like AIBN and photoredox catalysts are employed under UV or visible light.
Major Products:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Substitution: Trifluoromethyl-substituted aromatic compounds.
Scientific Research Applications
2-(Trifluoromethyl)phenylmethanethiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)phenylmethanethiol involves the formation of reactive intermediates, such as trifluoromethyl radicals, which can participate in various chemical transformations. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design . The thiol group can form disulfide bonds, contributing to the compound’s reactivity and potential biological activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzenethiol
- 2-(Trifluoromethyl)phenylmethanesulfonic acid
- 2-(Trifluoromethyl)phenylmethanesulfonamide
Comparison: 2-(Trifluoromethyl)phenylmethanethiol is unique due to the presence of both a trifluoromethyl group and a methanethiol group, which impart distinct chemical properties. Compared to 2-(Trifluoromethyl)benzenethiol, it has an additional methylene group, which can influence its reactivity and applications.
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNFWVJTLQZDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375765 | |
Record name | 2-(trifluoromethyl)phenylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26039-98-5 | |
Record name | 2-(trifluoromethyl)phenylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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